molecular formula C20H29F2N3O2S B1665937 Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)- CAS No. 881413-29-2

Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)-

Cat. No. B1665937
M. Wt: 413.5 g/mol
InChI Key: ZAGGGZCIFUQHOH-UHFFFAOYSA-N
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Description

AZD1940 is a novel peripherally acting cannabinoid CB(1) /CB(2) receptor agonist with effects on capsaicin-induced pain and hyperalgesia.

Scientific Research Applications

Radiolabeling for Neuropathic Pain Treatment Evaluation

Ethanesulfonamide, specifically AZD1940, has been evaluated as a potential treatment for neuropathic pain. A study involved radiolabeling AZD1940 with carbon-11 for positron emission tomography (PET) to assess brain exposure in preclinical trials (Schou et al., 2013).

Development of Anti-Inflammatory and Anticancer Agents

A series of novel derivatives of ethanesulfonamide have been synthesized for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in preliminary evaluations (Küçükgüzel et al., 2013).

Application in Photodynamic Cancer Therapy

New benzenesulfonamide derivative groups have been synthesized and evaluated for their potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them suitable for Type II photodynamic therapy applications (Pişkin et al., 2020).

Use in Microwave-Mediated Synthesis of Heterocycles

Ethanesulfonamide derivatives have been utilized in efficient, microwave-mediated synthesis of various benzothiazole- and benzimidazole-based heterocycles. These heterocycles have potential applications in the development of new pharmaceutical compounds (Darweesh et al., 2016).

Antibacterial and Antifungal Applications

Some ethanesulfonamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown efficacy against various pathogens, indicating their potential in developing new antimicrobial agents (Hassan et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

New Schiff bases derived from ethanesulfonamide have been synthesized and evaluated for their enzyme inhibition capabilities. These studies include molecular docking to understand the interaction between the inhibitors and target enzymes, indicating potential therapeutic applications (Alyar et al., 2019).

properties

IUPAC Name

N-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F2N3O2S/c1-5-28(26,27)24-15-6-7-17-16(12-15)23-18(19(2,3)4)25(17)13-14-8-10-20(21,22)11-9-14/h6-7,12,14,24H,5,8-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGGZCIFUQHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=N2)C(C)(C)C)CC3CCC(CC3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114855
Record name N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)-

CAS RN

881413-29-2
Record name N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881413-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-1940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881413292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1940
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ART-2713
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J0035E9FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-amine (440 mg, 1.37 mmol) and DMAP (165 mg, 1.37 mmol) were dissolved in 50 mL of DCM. Ethanesulfonyl chloride (0.170 mL, 1.78 mmol) was added dropwise and the solution was stirred at rt for 2.5 h. The solution washed with saturated aqueous NaHCO3 solution, saturated aqueous NaCl solution and dried over anhydrous Na2SO4. The product was purified by silica gel flash chromatography using EtOAc as eluent. The fractions were concentrated and the residue was dissolved in 25 mL of MeOH. TFA (0.155 mL, 2.06 mmol) was added dropwise and the solution was stirred at rt for 30 min. The solvent was evaporated and the product was precipitated in ether affording the title compound as its corresponding TFA salt. Yield: 565 mg (78%). 1H NMR (400 MHz, METHANOL-D4) δ 1.29 (t, J=7.42 Hz, 3H), 1.48-1.60 (m, 2H), 1.64 (s, 9H), 1.66-1.72 (m, 2H), 1.73-1.82 (m, 2H), 1.99-2.09 (m, 2H), 2.18-2.28 (m, 1H), 3.11 (m, 2H), 4.50 (d, J=7.62 Hz, 2H), 7.38 (dd, J=9.08, 2.05 Hz, 1H), 7.72 (d, J=2.15 Hz, 1H), 7.85 (d, J=8.98 Hz, 1H); MS (ESI) (M+H)+ 414.0.
Name
2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-amine
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
165 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.155 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)-
Reactant of Route 2
Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)-
Reactant of Route 3
Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)-
Reactant of Route 4
Reactant of Route 4
Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)-
Reactant of Route 5
Reactant of Route 5
Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)-
Reactant of Route 6
Ethanesulfonamide, N-(1-((4,4-difluorocyclohexyl)methyl)-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl)-

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